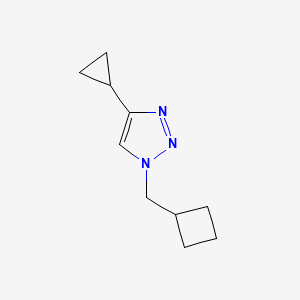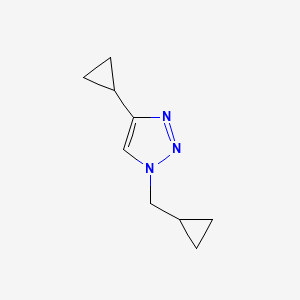![molecular formula C17H26N2O2 B6470227 3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640973-22-2](/img/structure/B6470227.png)
3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a complex organic compound. It contains several functional groups, including a pyridine ring, a piperidine ring, and an oxolane ring . The compound is likely to be used in scientific research, with applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine ring provides a plane of aromaticity, while the piperidine and oxolane rings introduce elements of chirality, which could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring, for instance, is electron-deficient and can participate in electrophilic substitution reactions. The piperidine ring, on the other hand, is a secondary amine and can undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its rigidity and influence its boiling and melting points. The presence of the polar methoxy and amine groups could also affect its solubility .Propiedades
IUPAC Name |
3-methyl-4-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-11-18-7-4-17(14)21-13-15-5-8-19(9-6-15)12-16-3-2-10-20-16/h4,7,11,15-16H,2-3,5-6,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZFTGIXQNFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)

![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
![N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470201.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470209.png)
![3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470215.png)


![N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470242.png)
![3-tert-butyl-8-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470243.png)
